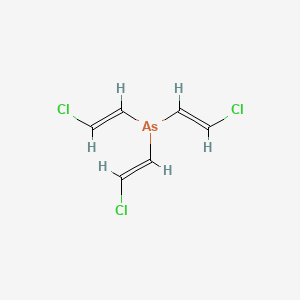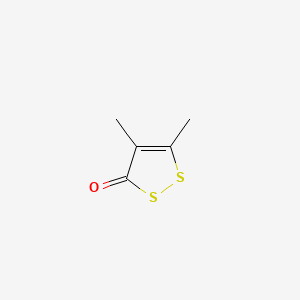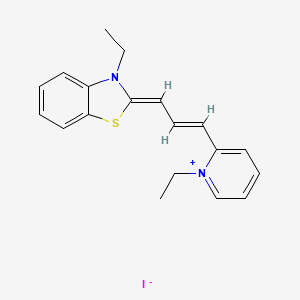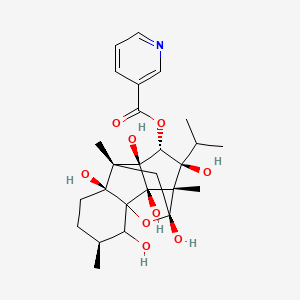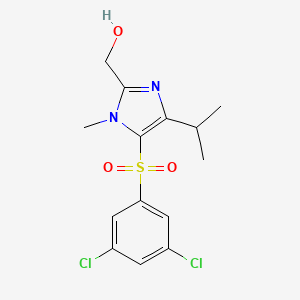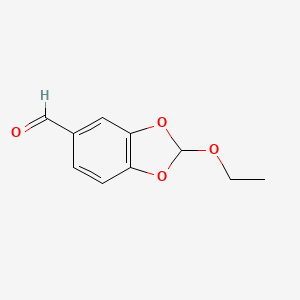
42Xpf55ctm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde, identified by the unique ingredient identifier 42XPF55CTM, is an aromatic compound with the molecular formula C10H10O4 . This compound is known for its structural similarity to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde typically involves the derivatization of 1,3-benzodioxole-5-carboxaldehyde. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature, followed by further modification . The reaction conditions often involve the use of bromine as a reagent and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde may involve large-scale chemical synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 2-Ethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 2-Ethoxy-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparaison Avec Des Composés Similaires
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde is structurally related to several other aromatic aldehydes:
Piperonal (Heliotropin): Known for its use in fragrances and flavorings.
Vanillin: Widely used as a flavoring agent and in the synthesis of pharmaceuticals.
Benzaldehyde: Commonly used in the synthesis of dyes, perfumes, and flavoring agents.
The uniqueness of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde lies in its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
1638296-86-2 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-ethoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-2-12-10-13-8-4-3-7(6-11)5-9(8)14-10/h3-6,10H,2H2,1H3 |
Clé InChI |
BXPMJVXEFLMHOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1OC2=C(O1)C=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



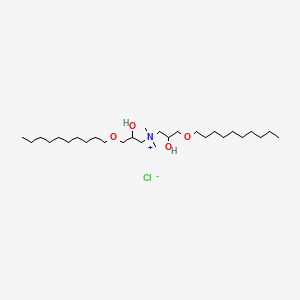
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)


